molecular formula C10H8FNO B11914380 8-Amino-1-fluoronaphthalen-2-ol

8-Amino-1-fluoronaphthalen-2-ol

Cat. No.: B11914380
M. Wt: 177.17 g/mol
InChI Key: UYRXAFPISUWHLT-UHFFFAOYSA-N
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Description

8-Amino-1-fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H8FNO. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound features an amino group at the 8th position, a fluorine atom at the 1st position, and a hydroxyl group at the 2nd position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-fluoronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 1-fluoronaphthalene. This intermediate is then subjected to nitration to introduce a nitro group at the 8th position, followed by reduction to convert the nitro group to an amino group. Finally, hydroxylation at the 2nd position yields this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-fluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 8-amino-1-fluoronaphthalen-2-one.

    Reduction: Formation of 8-amino-1-fluoronaphthalen-2-amine.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

8-Amino-1-fluoronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-8-fluoronaphthalen-2-ol
  • 1-Fluoronaphthalene
  • 2-Naphthalenol

Uniqueness

8-Amino-1-fluoronaphthalen-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an amino group, a fluorine atom, and a hydroxyl group on the naphthalene ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

8-amino-1-fluoronaphthalen-2-ol

InChI

InChI=1S/C10H8FNO/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5,13H,12H2

InChI Key

UYRXAFPISUWHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2)O)F

Origin of Product

United States

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